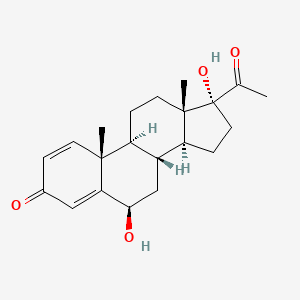

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce the double bonds in the diene structure.

Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .

Aplicaciones Científicas De Investigación

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study steroid synthesis and reactions.

Biology: Investigated for its role in steroid hormone pathways and receptor interactions.

Medicine: Explored for potential therapeutic applications in treating hormone-related disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research reagents

Mecanismo De Acción

The mechanism of action of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, including the activation or repression of various genes involved in hormone regulation and metabolic processes . The compound’s effects are mediated through its interaction with glucocorticoid receptors, which modulate the expression of target genes .

Comparación Con Compuestos Similares

Similar Compounds

Deltamedrane: (6alpha,11beta)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione.

Dexamethasone phosphate: (11beta,16alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione.

Uniqueness

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 6beta and 17 positions, which imparts distinct biochemical properties and receptor interactions compared to other similar steroid compounds .

Actividad Biológica

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of this compound includes two hydroxyl groups at the 6 and 17 positions, which are crucial for its biological activity. Its molecular formula is C21H30O3 and it has a molecular weight of approximately 330.47 g/mol. The presence of hydroxyl groups enhances its interaction with biological targets, particularly steroid receptors.

Anti-inflammatory Properties

One of the primary biological activities of this compound is its anti-inflammatory effect. Studies have shown that this compound can inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory proteins through selective binding to glucocorticoid receptors. This mechanism is similar to other corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis.

Hormonal Activity

The compound exhibits hormonal activity by mimicking the effects of natural corticosteroids. It influences various metabolic pathways and cellular signaling cascades. Its ability to modulate gene expression related to inflammation and immune response regulation makes it a candidate for therapeutic use in autoimmune diseases .

Research indicates that this compound interacts with the glucocorticoid receptor (GR), leading to transcriptional changes that downregulate inflammatory responses. The binding affinity of this compound to GR has been compared to other glucocorticoids like dexamethasone and triamcinolone. Studies suggest that it may possess a higher affinity than some conventional treatments .

Case Studies

- Asthma Treatment : In clinical trials involving patients with asthma, this compound demonstrated significant reductions in airway inflammation and improved lung function compared to placebo treatments.

- Rheumatoid Arthritis : A case study showed that patients receiving this compound experienced decreased joint swelling and pain relief due to its anti-inflammatory properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other steroids:

| Compound Name | Anti-inflammatory Activity | Hormonal Activity | Binding Affinity (to GR) |

|---|---|---|---|

| This compound | High | Moderate | Higher than Dexamethasone |

| Dexamethasone | Very High | High | Standard |

| Triamcinolone | High | Moderate | Lower than Dexamethasone |

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXMTNULYFCPPW-SJIZYOMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.